1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
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Description
1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid (DCB-ODHPA) is a synthetic organic compound that is used in a wide range of scientific and research applications. It is a versatile compound that is used in the synthesis of various organic compounds and can be used to study the biochemical and physiological effects of various substances. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving DCB-ODHPA.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of heterocyclic compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, involve cyclization of salicylic acid derivatives and are characterized by reactions at various centers of the heterocyclic fragment. These processes include modifications of the C=O and CH2 groups, the SO2–O bond, and the CH2CO fragment as a whole, showcasing the compound's versatility as a precursor for further chemical modifications and its potential in constructing new molecular systems with diverse pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).
Biological Activity
Compounds such as 1,3,4-oxadiazole derivatives are known for their broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. Their unique structural features allow effective binding with different enzymes and receptors in biological systems, highlighting the importance of these compounds in medicinal chemistry and the development of therapeutic agents (Verma et al., 2019).
Environmental and Ecological Impact
The study of biodegradation pathways for heterocyclic aromatic compounds under both aerobic and anaerobic conditions is crucial for understanding the environmental fate of these chemicals. The metabolic pathways involve various microorganisms and enzymes, demonstrating the potential for natural attenuation or engineered bioremediation strategies to mitigate environmental contamination (Kaiser, Feng, & Bollag, 1996).
Advanced Materials and Catalysis
The development of pyrolyzed metal–nitrogen–carbon (M–N–C) catalysts for the oxygen reduction reaction (ORR) showcases the application of heterocyclic compounds in creating efficient and sustainable materials for energy conversion technologies. These catalysts' performance highlights the importance of understanding the structure-activity relationships to optimize their activity and stability for practical applications (Li & Jaouen, 2018).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIYFASDWZOSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377253 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
CAS RN |
64488-03-5 |
Source
|
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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